molecular formula C11H15NO B12836111 2,2-Dimethyl-5-phenyloxazolidine

2,2-Dimethyl-5-phenyloxazolidine

Cat. No.: B12836111
M. Wt: 177.24 g/mol
InChI Key: WADRXVPBDAHDJK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-phenyloxazolidine is a heterocyclic organic compound that belongs to the oxazolidine family It is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a phenyl group and two methyl groups attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-5-phenyloxazolidine can be synthesized through the reaction of ephedrines (ephedrine and pseudoephedrine) with aldehydes such as formaldehyde and acetaldehyde. The reaction typically occurs in an organic solvent like ethyl acetate . The process involves dissolving ephedrines in a basic solution and extracting them with ethyl acetate containing the aldehydes. The reaction conditions include moderate temperatures and the presence of a basic medium to facilitate the formation of the oxazolidine ring .

Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions using 1,2-amino alcohols as starting materials. These reactions can be catalyzed by transition metals or proceed through metal-free domino annulation/Mannich reactions . The choice of method depends on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-5-phenyloxazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazolidinones.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed:

    Oxidation: Oxazolidinones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2,2-Dimethyl-5-phenyloxazolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-phenyloxazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

  • 3,4-Dimethyl-5-phenyloxazolidine
  • 2,3,4-Trimethyl-5-phenyloxazolidine
  • 3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid

Comparison: 2,2-Dimethyl-5-phenyloxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2,2-dimethyl-5-phenyl-1,3-oxazolidine

InChI

InChI=1S/C11H15NO/c1-11(2)12-8-10(13-11)9-6-4-3-5-7-9/h3-7,10,12H,8H2,1-2H3

InChI Key

WADRXVPBDAHDJK-UHFFFAOYSA-N

Canonical SMILES

CC1(NCC(O1)C2=CC=CC=C2)C

Origin of Product

United States

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